

Application Note: Gas Chromatographic Analysis of 3-Ethyl-3-methylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3-methylpentane**

Cat. No.: **B092670**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible method for the analysis of **3-Ethyl-3-methylpentane** using gas chromatography (GC). The described protocol is applicable for the quantification of **3-Ethyl-3-methylpentane** in complex hydrocarbon mixtures, such as gasoline or other petroleum-derived products, and for purity assessment of the compound as a standalone standard. The methodology utilizes a non-polar capillary column for optimal separation of branched alkanes and a flame ionization detector (FID) for sensitive detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

3-Ethyl-3-methylpentane (CAS: 1067-08-9) is a branched-chain alkane and one of the many isomers of octane.^{[1][2]} Its presence and concentration in fuels like gasoline can influence properties such as octane rating. Accurate and reliable analytical methods are therefore essential for the characterization of fuels and for quality control in the petrochemical industry. Gas chromatography is the premier technique for the separation and analysis of volatile and semi-volatile compounds like branched alkanes.^[3] This note provides a detailed GC method tailored for the analysis of **3-Ethyl-3-methylpentane**, suitable for research and quality control laboratories.

Experimental Protocols

Sample and Standard Preparation

Standard Preparation: A primary stock solution of **3-Ethyl-3-methylpentane** (>99.0% purity) should be prepared by accurately weighing a known amount of the standard and dissolving it in a suitable volatile solvent, such as pentane or hexane.^[4] A series of working standards can then be prepared by serial dilution of the stock solution to generate a calibration curve. For example, a five-point calibration curve ranging from 1 ppm to 100 ppm is recommended.

Sample Preparation: For liquid samples such as gasoline, a dilution with pentane or hexane may be necessary to bring the analyte concentration within the calibration range. A typical dilution would be 1:100 (v/v). The sample should be vortexed to ensure homogeneity. No further extraction is typically required for this type of analysis.

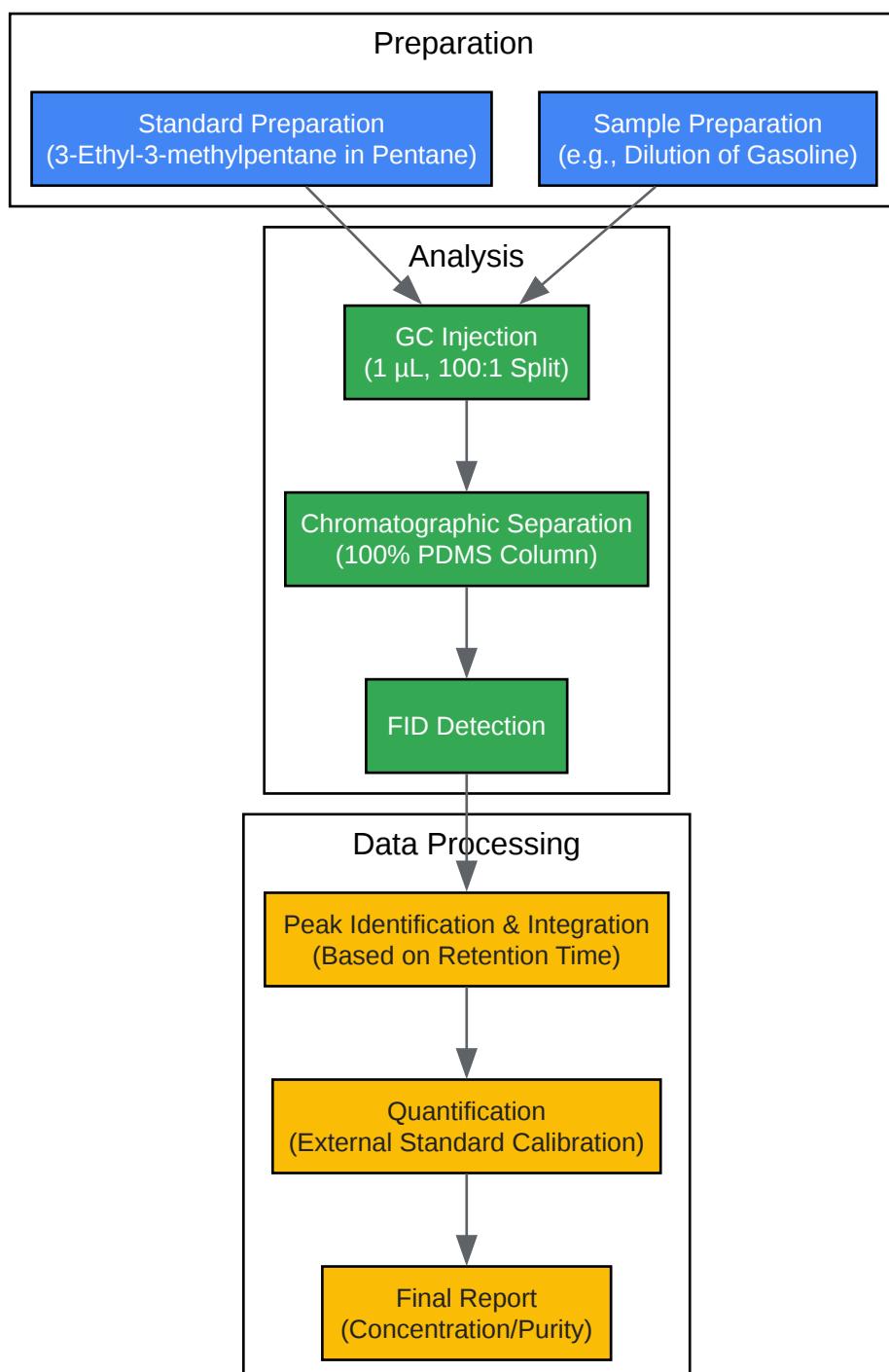
Gas Chromatography (GC) Conditions

The analysis of hydrocarbon components in gasoline is a well-established practice, and the following parameters are based on standard methods for detailed hydrocarbon analysis (DHA).
[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Value
Gas Chromatograph	Any standard GC system equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).
Column	100% Polydimethylsiloxane (PDMS) capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness).
Carrier Gas	Helium or Hydrogen, 99.999% purity.
Inlet Temperature	250 °C. ^[8]
Injection Volume	1.0 µL.
Split Ratio	100:1 (can be adjusted based on sample concentration). ^[6]
Oven Program	Initial Temperature: 35 °C, hold for 10 minutes. Ramp 1: 2 °C/min to 60 °C. Ramp 2: 5 °C/min to 200 °C, hold for 10 minutes.
Detector	Flame Ionization Detector (FID).
Detector Temperature	250 °C. ^[8]
Hydrogen Flow	40 mL/min.
Air Flow	400 mL/min.
Makeup Gas (N2)	25 mL/min.

Data Analysis and Quantification

The identification of **3-Ethyl-3-methylpentane** is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Quantification is performed using an external standard calibration curve, where the peak area of the analyte is plotted against its concentration.


Quantitative Data Summary

The following table summarizes key quantitative data for the GC analysis of **3-Ethyl-3-methylpentane**.

Parameter	Value	Reference
CAS Number	1067-08-9	[1]
Molecular Formula	C8H18	[1]
Molecular Weight	114.23 g/mol	[1]
Kovats Retention Index (Standard Non-Polar Column)	~765 - 781	[1]
GC Purity (Commercial Standard)	>99.0%	[4]
Primary Mass Spectral Fragments (m/z)	43, 85	[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of **3-Ethyl-3-methylpentane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the GC analysis of **3-Ethyl-3-methylpentane**.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and accurate means for the analysis of **3-Ethyl-3-methylpentane**. The protocol is straightforward and utilizes standard instrumentation, making it readily adaptable for most analytical laboratories. By following the outlined procedures, researchers, scientists, and drug development professionals can achieve high-quality, reproducible results for the identification and quantification of this branched alkane in various sample matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-3-methylpentane | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-3-methylpentane | 1067-08-9 | TCI AMERICA [tcichemicals.com]
- 3. vurup.sk [vurup.sk]
- 4. labproinc.com [labproinc.com]
- 5. Detailed Hydrocarbon Analysis : Shimadzu (Europe) [shimadzu.eu]
- 6. anchem.pl [anchem.pl]
- 7. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 8. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [Application Note: Gas Chromatographic Analysis of 3-Ethyl-3-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092670#gas-chromatography-analysis-of-3-ethyl-3-methylpentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com